5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione
Description
5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1H,3H)-dione (CAS: NSC43428) is a pyrimidine-dione derivative characterized by a bis(2-hydroxyethyl)amino acetyl substituent at the 5-position of the pyrimidine ring. Its molecular formula is C₈H₁₃N₃O₄, with a molar mass of 215.21 g/mol . The compound features a hydrophilic bis(2-hydroxyethyl)amino group, which enhances solubility in polar solvents and may influence its pharmacokinetic properties. Pyrimidine-diones are known for their biological relevance, including applications in antiviral and antimicrobial agents .
Properties
CAS No. |
6329-33-5 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-[2-[bis(2-hydroxyethyl)amino]acetyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c14-3-1-13(2-4-15)6-8(16)7-5-11-10(18)12-9(7)17/h5,14-15H,1-4,6H2,(H2,11,12,17,18) |
InChI Key |
XOKSSNCHTNCKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with bis(2-hydroxyethyl)amine in the presence of an acetylating agent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Research Findings
Structure-Activity Relationships :
- Hydrophobic substituents (e.g., phenyl, methyl) enhance antimicrobial activity but reduce solubility. Hydrophilic groups (e.g., hydroxyethyl) improve solubility but may lower membrane permeability .
- Electrophilic groups (e.g., chloroacetyl) increase reactivity, enabling covalent interactions with biological targets .
- Thermal Stability: Derivatives like 5-((2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () exhibit high melting points (>230°C), indicating strong crystalline stability .
Biological Activity
5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1H,3H)-dione, also known as compound CID 241440, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound has the following molecular formula: C₈H₁₃N₃O₄. Its structure features a pyrimidine ring substituted with a bis(2-hydroxyethyl)amino group and an acetyl moiety, which contributes to its biological activity.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains including E. faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against the tested organisms. In comparison to standard antibiotics like ceftriaxone, it demonstrated comparable inhibition zones (up to 30 mm) against these pathogens .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : The compound was assessed on MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells.
- IC50 Values : In one study, the IC50 values were reported as follows:
3. Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Inhibition Rates : At a concentration of 10 µg/mL, the compound inhibited TNF-α by approximately 78% and IL-6 by about 89%, demonstrating its potential as an anti-inflammatory agent .
4. Neuroprotective Effects
Preliminary studies suggest that this pyrimidine derivative may have neuroprotective effects, particularly in relation to Alzheimer's disease.
- Mechanism of Action : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine in the brain. This inhibition can enhance cholinergic transmission and potentially alleviate symptoms of cognitive decline .
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrimidine derivatives:
| Compound | Activity | Cell Line/Organism | IC50/MIC |
|---|---|---|---|
| Compound A | Antibacterial | E. faecalis | 40 µg/mL |
| Compound B | Anticancer | MCF-7 | 0.09 µM |
| Compound C | Anti-inflammatory | IL-6 inhibition | 89% at 10 µg/mL |
| Compound D | Neuroprotective | AChE inhibition | Effective |
These findings highlight the versatility of pyrimidine derivatives in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
